molecular formula C24H48Br2O11 B12287041 Br-PEG12-Br

Br-PEG12-Br

Cat. No.: B12287041
M. Wt: 672.4 g/mol
InChI Key: XGVURFJOJBSGLF-UHFFFAOYSA-N
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Description

This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with nucleophilic reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Br-PEG12-Br is synthesized through the reaction of polyethylene glycol with bromoethanol under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl groups of polyethylene glycol, followed by the addition of bromoethanol to introduce the bromide groups.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Br-PEG12-Br primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups, which are good leaving groups . These reactions can be used to introduce various functional groups into the PEG chain.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under mild conditions .

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield PEGylated amines, while reactions with thiols produce PEGylated thiols .

Scientific Research Applications

Br-PEG12-Br has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the development of new materials, nanotechnology, and functional coatings.

Mechanism of Action

The mechanism of action of Br-PEG12-Br involves its ability to react with nucleophilic reagents, forming stable covalent bonds. This property makes it an effective linker for bioconjugation and PEGylation processes, enhancing the solubility, stability, and bioavailability of the modified molecules.

Comparison with Similar Compounds

Similar Compounds

    m-PEG12-bromide: Similar to Br-PEG12-Br but with a single bromide group.

    Bis(bromo)-PEG12: Another homobifunctional PEG linker with two bromide groups.

Uniqueness

This compound is unique due to its specific structure, which allows for efficient bioconjugation and PEGylation. Its homobifunctional nature enables it to form stable linkages with various nucleophiles, making it versatile for different applications.

Properties

Molecular Formula

C24H48Br2O11

Molecular Weight

672.4 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C24H48Br2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-24H2

InChI Key

XGVURFJOJBSGLF-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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